1-(2-Chlorophenyl)propan-1-amine hydrochloride
Description
Historical Context and Discovery
The development and characterization of 1-(2-Chlorophenyl)propan-1-amine hydrochloride emerges from the broader historical context of aromatic amine chemistry and halogenated organic compounds research. The compound represents part of the systematic exploration of chlorinated amphetamine analogs that began gaining scientific attention during the mid-to-late twentieth century. Chemical suppliers and research institutions have documented this compound's availability since the early 2000s, indicating its establishment as a recognized chemical entity within specialized research applications.
The compound's development follows the general historical trajectory of substituted phenylpropylamines, which have been subjects of extensive chemical research due to their structural diversity and potential synthetic applications. Research institutions have maintained consistent interest in this class of compounds, as evidenced by their continued availability through specialized chemical suppliers and their inclusion in various chemical databases. The systematic study of chlorinated aromatic amines has contributed significantly to understanding structure-activity relationships in this chemical family.
Historical documentation indicates that the compound has been synthesized and characterized using established organic chemistry methodologies, with particular attention to the stereochemical considerations inherent in its structure. The development of standardized synthesis protocols has enabled consistent production and characterization of this compound across different research facilities and commercial suppliers.
Nomenclature and Systematic Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex organic compounds containing both aromatic and aliphatic components. The compound's International Union of Pure and Applied Chemistry name is designated as 1-(2-chlorophenyl)-1-propanamine hydrochloride, reflecting the specific positioning of the chlorine substituent on the aromatic ring and the amine functional group's location.
The compound belongs to the broader chemical classification of substituted phenylpropylamines, specifically within the category of ortho-substituted chlorinated aromatic amines. This classification system places the compound within a well-defined structural family that shares common synthetic pathways and chemical properties. The hydrochloride salt designation indicates the compound's existence as a crystalline ionic form, which significantly influences its physical properties and handling characteristics.
Alternative nomenclature systems recognize this compound through various synonymous designations, including systematic names that emphasize different structural features. The compound may also be referenced through trade names or catalog numbers used by chemical suppliers, though the systematic International Union of Pure and Applied Chemistry nomenclature remains the primary standard for scientific communication. The nomenclature consistency across multiple chemical databases confirms the compound's established identity within the chemical literature.
Structural Significance in Chemical Research
The structural characteristics of this compound contribute significantly to its importance in chemical research applications. The compound features a benzene ring with an ortho-positioned chlorine substituent, connected to a three-carbon aliphatic chain terminating in a primary amine functional group. This structural arrangement creates unique electronic and steric properties that influence the compound's reactivity patterns and potential applications in synthetic chemistry.
The ortho-positioning of the chlorine substituent relative to the propylamine chain creates distinct conformational preferences and electronic effects compared to meta- or para-substituted analogs. Research has demonstrated that this positional specificity significantly influences the compound's chemical behavior and interaction patterns with other molecules. The chlorine substituent's electronegativity and size contribute to the compound's overall polarity and potential for hydrogen bonding interactions.
The three-dimensional structure of the compound, as determined through computational chemistry methods, reveals specific spatial arrangements that affect its chemical properties. The propyl chain provides conformational flexibility while maintaining the structural integrity necessary for defined chemical interactions. The amine functional group's positioning enables specific hydrogen bonding patterns and acid-base chemistry that are characteristic of this compound class.
Stereochemical considerations play a crucial role in the compound's structural significance, as the carbon atom bearing the amine group represents a potential chiral center. While the compound is typically prepared and used as a racemic mixture, the stereochemical implications remain important for understanding its complete chemical behavior. The hydrochloride salt formation stabilizes the compound's structure and enhances its crystalline properties for research applications.
Molecular Identifiers and Registry Numbers
Properties
IUPAC Name |
1-(2-chlorophenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-2-9(11)7-5-3-4-6-8(7)10;/h3-6,9H,2,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSXIQCQWGYRDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735001 | |
| Record name | 1-(2-Chlorophenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40023-85-6 | |
| Record name | 1-(2-Chlorophenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(2-Chlorophenyl)propan-1-amine hydrochloride, also known as 2-chloroamphetamine , is a compound of significant interest in pharmacology due to its potential biological activities. This article reviews its mechanisms of action, biological effects, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems in the central nervous system (CNS). The compound is believed to:
- Modulate Neurotransmitter Levels : It interacts with serotonin, norepinephrine, and dopamine systems by inhibiting their reuptake or enhancing their release, which can influence mood and cognitive functions .
- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways.
Biological Activities
- Antidepressant Properties : Due to its modulation of monoamine levels, this compound has been investigated for potential antidepressant effects. Similar compounds have shown promise in treating depression by enhancing neurotransmitter availability.
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, studies have shown significant activity against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for some derivatives .
- Antiplasmodial Activity : In vitro studies have demonstrated that certain related compounds exhibit antiplasmodial activity against Plasmodium falciparum, suggesting potential applications in malaria treatment .
- Analgesic Effects : There is emerging evidence that compounds structurally related to this compound may possess analgesic properties, indicating their potential use in pain management therapies.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Evaluation
A study evaluated the antimicrobial effectiveness of various derivatives of this compound. The results indicated that certain derivatives exhibited potent activities against both Gram-positive and Gram-negative bacteria, with specific focus on their minimum inhibitory concentrations (MIC) and bactericidal/fungicidal concentrations (MBC/MFC) .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Phenylpropanamine Derivatives
Chlorophenyl Derivatives
- Key Observations: Increasing chlorine substitution (e.g., 3,4-diCl) raises molecular weight and may enhance lipophilicity .
Fluorophenyl Derivatives
- Key Observations :
Methylphenyl Derivatives
| Compound Name | CAS | Molecular Formula | MW (g/mol) | Substituent Position | Key Features | Reference |
|---|---|---|---|---|---|---|
| 1-(2,4-Dimethylphenyl)propan-1-amine HCl | 1268982-48-4 | C₁₁H₁₈ClN | 199.72 | 2,4-diCH₃ | Hydrophobic methyl groups | |
| 1-(2-Chlorophenyl)-2-methylpropylamine HCl | 54593120 | C₁₁H₁₆Cl₂N | 233.16 | 2-Cl, branched | Methyl branching on amine chain |
- Key Observations: Methyl groups enhance hydrophobicity but reduce polarity compared to halogens .
Functional Group Variations
Phenoxy and Heterocyclic Derivatives
- Heterocycles (e.g., pyrimidine) may enhance metabolic stability or receptor specificity .
Physicochemical and Structural Trends
- Molecular Weight : Increases with additional substituents (e.g., 3,4-diCl: 224.56 g/mol vs. parent compound: 206.11 g/mol) .
- Melting Points : Stereochemistry (e.g., S-enantiomer: 185–188°C) and rigidity (cyclopropane derivatives) significantly affect thermal stability .
- Storage : Most compounds require room temperature or inert atmosphere storage, but halogenated derivatives often need stricter temperature control .
Preparation Methods
Reductive Amination of 2-Chlorophenyl Precursors
- Starting Materials: The synthesis typically begins with 2-chlorobenzaldehyde or related ketone/imine precursors.
- Reductive Amination: The aldehyde or ketone is subjected to reductive amination using a suitable amine source and a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation. This step converts the carbonyl group into the corresponding amine.
- Chiral Control: When the chiral (R)- or (S)-enantiomer is desired, chiral amines or asymmetric catalysts are employed to ensure stereoselectivity.
Formation of Hydrochloride Salt
- After obtaining the free amine, it is reacted with hydrochloric acid (HCl) to form the hydrochloride salt.
- This step is crucial for isolating a stable, crystalline, and water-soluble form of the compound.
- The reaction with HCl can be performed by bubbling HCl gas into the amine solution or by adding concentrated HCl directly.
Industrial Preparation Methods
Industrial-scale synthesis optimizes the above laboratory methods with process intensification and purification techniques to maximize yield and purity.
- Batch and Continuous Processes: Both batch reactors and continuous flow reactors are used. Continuous flow setups allow better control over reaction parameters and scalability.
- Catalytic Systems: Catalysts such as platinum chloride or other transition metal complexes may be used in hydrogenation steps to improve efficiency.
- Solvent Systems: Organic solvents like dichloromethane, nitriles, or specialized amines (e.g., PRIMENE 81R) are employed to dissolve reactants and catalysts.
- Temperature Control: Reactions are often conducted under thermostatically controlled conditions (e.g., 44–120 °C) to optimize conversion rates and selectivity.
- Purification: Post-reaction mixtures are purified by extraction, crystallization, and drying to isolate the hydrochloride salt with high purity.
Detailed Research Findings and Data
Research literature and patents provide experimental data on reaction conditions, yields, and selectivity.
Example Experimental Procedure
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Dissolution of catalyst | 0.36 g PtCl₂ in 15 mL PRIMENE 81R amine + 15 mL SHELLSOL D70 | Catalyst fully dissolved |
| Reaction setup | Heated to 120 °C in bubble column | Stable reaction environment |
| HCl introduction | Injected at 6.25 mL/s for 30 minutes | Converts amine to hydrochloride salt |
| Monitoring | Online gas chromatography | Conversion and selectivity analyzed |
| Conversion rate (%) | Calculated as (initial - final methylacetylene/propadiene)/initial × 100 | High conversion achieved |
| Selectivity (%) | Final 2-chloroprop-1-ene concentration / (initial - final methylacetylene/propadiene) × 100 | High selectivity reported |
(Data adapted from EP0905113B1 patent describing related chlorinated intermediates and hydrochloride formation)
Reduction of Ketone/Imine Precursors
- The reduction of ketones or imines derived from 2-chlorophenyl compounds is a common route.
- Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation can be used.
- The free amine obtained is then converted to the hydrochloride salt by treatment with HCl gas or aqueous HCl solution.
Comparative Table of Preparation Methods
| Preparation Method | Starting Material | Reducing Agent | Salt Formation Method | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Reductive amination | 2-Chlorobenzaldehyde | Sodium cyanoborohydride | Reaction with HCl | High stereoselectivity possible | Use of toxic cyanoborohydride |
| Catalytic hydrogenation | 2-Chlorophenyl ketone/imine | PtCl₂ catalyst + H₂ | Bubbling HCl gas | Cleaner reaction, scalable | Requires high-pressure H₂ |
| Reduction with LiAlH4 or NaBH4 | 2-Chlorophenyl ketone | LiAlH4 or NaBH4 | Aqueous HCl addition | High yield | Sensitive reagents, hazardous |
Q & A
Basic: What are the recommended synthetic routes for 1-(2-Chlorophenyl)propan-1-amine hydrochloride, and how can reaction conditions be optimized for high yield?
Answer:
The synthesis typically involves reductive amination of 2-chlorophenylacetone with ammonium acetate under hydrogenation conditions, followed by HCl salt formation. Key parameters for optimization include:
- Temperature control (e.g., 25–50°C to minimize side reactions) .
- Catalyst selection (e.g., palladium on carbon for efficient hydrogenation) .
- pH adjustment (e.g., maintaining acidic conditions during salt formation to enhance crystallinity) .
Yield improvements (>85%) are achievable by iterative recrystallization using ethanol/water mixtures .
Basic: Which analytical techniques are most effective for confirming the identity and purity of this compound?
Answer:
- NMR Spectroscopy : and NMR confirm structural integrity (e.g., aromatic protons at δ 7.2–7.5 ppm, amine protons at δ 1.8–2.2 ppm) .
- Mass Spectrometry (MS) : ESI-MS detects molecular ion peaks at m/z 183.6 (free base) and 220.1 (hydrochloride) .
- HPLC-PDA : Purity >98% is achievable using a C18 column with 0.1% trifluoroacetic acid/acetonitrile gradient .
Advanced: How does the stereochemistry at the chiral center influence the biological activity of this compound, and what methods are used to resolve enantiomers?
Answer:
The (R)-enantiomer exhibits higher affinity for monoamine transporters compared to the (S)-form, as shown in receptor-binding assays . Enantiomeric resolution methods include:
- Chiral HPLC : Use of amylose-based columns with hexane/isopropanol mobile phases .
- Kinetic Resolution : Lipase-catalyzed acetylation to separate enantiomers with >90% ee .
Biological activity discrepancies between enantiomers highlight the need for stereochemical control in pharmacological studies .
Advanced: What strategies can address discrepancies in crystallographic data during structural elucidation?
Answer:
- SHELX Refinement : Use of SHELXL for iterative least-squares refinement to resolve disordered atoms or twinning .
- Data Contradiction Analysis : Cross-validate X-ray data with NMR/DFT calculations to confirm bond lengths and angles .
- High-Resolution Data : Collect data at <1.0 Å resolution to reduce thermal motion artifacts .
Advanced: How can computational modeling predict the compound's interaction with biological targets, and what are the limitations?
Answer:
- Docking Simulations : AutoDock Vina or Schrödinger Suite models binding to serotonin transporters (SERT), showing hydrogen bonding with Asp98 and π-π stacking with the chlorophenyl group .
- Limitations : Force fields may misestimate solvation effects or conformational flexibility, necessitating experimental validation via mutagenesis .
Basic: What are the key solubility and stability considerations for handling this compound experimentally?
Answer:
- Solubility : Freely soluble in water (>50 mg/mL) and methanol, but insoluble in hexane .
- Stability : Store at 2–8°C under argon to prevent amine oxidation; avoid prolonged exposure to light (photodegradation t1/2 = 14 days under UV) .
Advanced: How does the 2-chlorophenyl moiety influence metabolic pathways compared to fluorophenyl analogs?
Answer:
- Metabolism : The chloro group reduces cytochrome P450-mediated deamination compared to fluoro analogs (e.g., 1-(2-fluorophenyl)propan-1-amine shows 3× faster hepatic clearance) .
- Electron-Withdrawing Effects : Chlorine’s higher electronegativity stabilizes the amine against N-oxidation, as shown in microsomal assays .
Basic: What safety protocols are recommended based on its hazard profile?
Answer:
- PPE : Use nitrile gloves, goggles, and fume hoods due to skin/eye irritation risks .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
- Waste Disposal : Incinerate at >800°C with alkaline scrubbers to prevent HCl emissions .
Advanced: What challenges arise in achieving high enantiomeric purity during synthesis, and how are they mitigated?
Answer:
- Racemization : Amine protonation at high temperatures can lead to racemization. Mitigate via low-temperature (<10°C) crystallization .
- Chiral Pool Synthesis : Use (R)- or (S)-mandelic acid as resolving agents, achieving >99% ee after three recrystallizations .
Advanced: How do structural modifications at the propan-1-amine group influence reactivity in nucleophilic substitution reactions?
Answer:
- Steric Effects : Bulkier substituents (e.g., cyclopropyl) reduce SN2 reactivity by 40% compared to methyl groups, as shown in kinetic studies .
- Leaving Group Optimization : Tosylates yield higher substitution rates (k = 0.45 min⁻¹) compared to mesylates (k = 0.28 min⁻¹) in DMF .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
